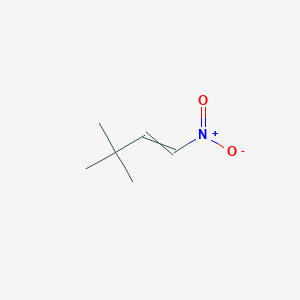
3,3-Dimethyl-1-nitro-but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-nitro-but-1-ene: is an organic compound with the molecular formula C6H11NO2 . It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-nitro-but-1-ene can be achieved through several methods. One common approach involves the nitration of 3,3-dimethyl-1-butene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and careful handling of reagents to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-nitro-but-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 3,3-dimethyl-1-amino-but-1-ene.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chlorine-promoted silver (Ag) catalysts are commonly used for selective oxidation reactions.
Reduction: Hydrogenation using palladium (Pd) catalysts is a typical method for reducing nitro groups.
Substitution: Various nucleophiles can be used to substitute the nitro group, depending on the desired product.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Alkenes: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 3,3-Dimethyl-1-nitro-but-1-ene is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-nitro-but-1-ene involves its reactivity with various chemical reagents. For example, in oxidation reactions, the nitro group can be converted to an epoxide through the action of chlorine-promoted silver catalysts. In reduction reactions, the nitro group is hydrogenated to form an amine. The compound’s reactivity is influenced by the electronic and steric effects of the nitro group and the butene backbone.
Comparison with Similar Compounds
3,3-Dimethyl-1-butene: A structurally similar compound without the nitro group.
2,2-Dimethyl-3-butene: Another isomer with a different arrangement of methyl groups.
Trimethylvinylmethane: A related compound with a similar carbon skeleton.
Comparison: 3,3-Dimethyl-1-nitro-but-1-ene is unique due to the presence of the nitro group, which imparts distinct reactivity and chemical properties. Compared to its analogs, this compound can undergo specific reactions such as nitration, reduction, and substitution, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3,3-dimethyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3 |
InChI Key |
MAWMSYJASPQMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)

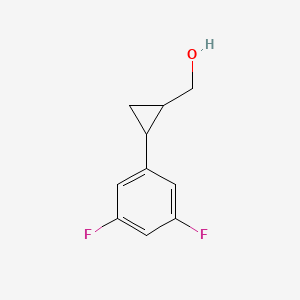
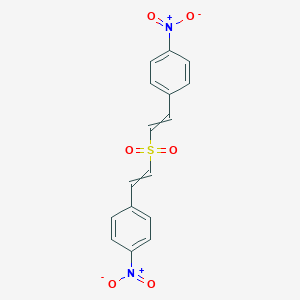
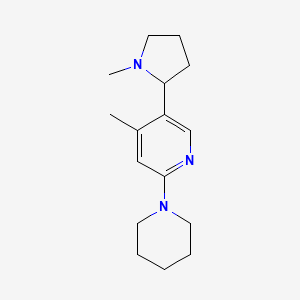
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
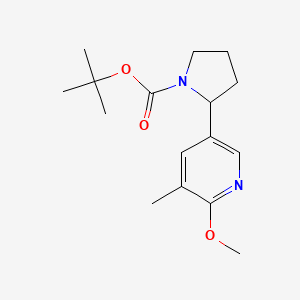
![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)





![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)
